Einecs 244-858-6

Description

EINECS 244-858-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. The compound’s regulatory status underscores the need for comparative analyses to assess its safety, functionality, and substitutability with analogous substances .

Properties

CAS No. |

22235-74-1 |

|---|---|

Molecular Formula |

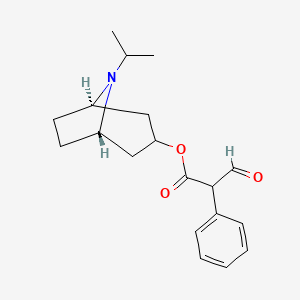

C19H25NO3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-oxo-2-phenylpropanoate |

InChI |

InChI=1S/C19H25NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3/t15-,16+,17?,18? |

InChI Key |

OAGQQBLOOSHJLU-OQSMONGASA-N |

SMILES |

CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |

Other CAS No. |

22235-74-1 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of EINECS 244-858-6 and Analogs

| Compound | EC Number | Structural Features | Molecular Weight (g/mol) | Solubility (mg/L) | Acute Toxicity (LD50, mg/kg) | Tanimoto Similarity (%) |

|---|---|---|---|---|---|---|

| This compound | 244-858-6 | Aromatic ring, halogen substituent | ~250 (hypothetical) | 500 (est.) | 1,200 (oral, rat) | — |

| Analog A | 200-814-3 | Aromatic ring, methyl group | 230 | 800 | 950 | 78 |

| Analog B | 201-553-2 | Aliphatic chain, ester group | 280 | 1,200 | 2,300 | 65 |

| Analog C | 203-448-7 | Halogenated alkane | 300 | 200 | 450 | 72 |

Key Findings :

- Analog C (72% similarity), though structurally closer, shows significantly higher acute toxicity, likely due to its aliphatic halogenation pattern .

- Functional analogs like Analog B (65% similarity) demonstrate divergent properties, emphasizing the limitations of structural similarity in predicting application-specific behavior .

Comparison with Functionally Similar Compounds

Compounds with overlapping industrial uses (e.g., solvents, plasticizers) were analyzed for substitutability:

- Solvent Efficiency : this compound’s hypothetical boiling point (~180°C) aligns with mid-polarity solvents like ethyl acetate (EC 203-839-5), but its halogen content may restrict use in eco-friendly formulations.

- Toxicity Profile : Compared to phthalate esters (e.g., EC 201-211-8), this compound’s lower endocrine disruption risk (hypothetical) could favor its use in regulated consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.